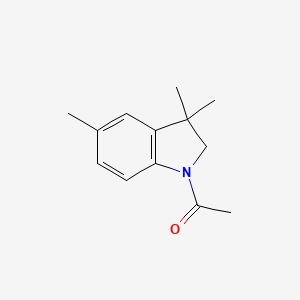
1-(3,3,5-Trimethylindolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ACETYL-3,3,5-TRIMETHYLINDOLINE is a derivative of indoline, a significant heterocyclic compound Indoline derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ACETYL-3,3,5-TRIMETHYLINDOLINE typically involves the acetylation of 3,3,5-trimethylindoline. One common method includes the reaction of 3,3,5-trimethylindoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of N-ACETYL-3,3,5-TRIMETHYLINDOLINE may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-ACETYL-3,3,5-TRIMETHYLINDOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent indoline form.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 3,3,5-trimethylindoline.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
N-ACETYL-3,3,5-TRIMETHYLINDOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indoline derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ACETYL-3,3,5-TRIMETHYLINDOLINE involves its interaction with specific molecular targets. The acetyl group enhances its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
3,3,5-Trimethylindoline: The parent compound, lacking the acetyl group.
N-Methyl-3,3,5-trimethylindoline: A methylated derivative with different chemical properties.
N-Acetylindoline: A simpler acetylated indoline without the additional methyl groups.
Uniqueness: N-ACETYL-3,3,5-TRIMETHYLINDOLINE stands out due to its unique combination of acetyl and methyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, offering advantages in terms of reactivity and specificity compared to its analogs.
Properties
CAS No. |
1044165-18-5 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(3,3,5-trimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO/c1-9-5-6-12-11(7-9)13(3,4)8-14(12)10(2)15/h5-7H,8H2,1-4H3 |
InChI Key |
QDBIEESHWBUKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC2(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















